6-Methylidene-3,1-benzoxazine-2,4-dione

Cycloaddition Diels-Alder Synthetic Intermediate

6-Methylidene-3,1-benzoxazine-2,4-dione is a benzoxazine-2,4-dione derivative characterized by an exocyclic methylidene group at the 6-position of the fused benzene ring. The benzoxazine-2,4-dione scaffold is a privileged structure in medicinal chemistry and materials science, serving as a key intermediate for various bioactive molecules and polymers.

Molecular Formula C9H5NO3
Molecular Weight 175.14 g/mol
Cat. No. B12358493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylidene-3,1-benzoxazine-2,4-dione
Molecular FormulaC9H5NO3
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC=C1C=CC2=NC(=O)OC(=O)C2=C1
InChIInChI=1S/C9H5NO3/c1-5-2-3-7-6(4-5)8(11)13-9(12)10-7/h2-4H,1H2
InChIKeyIQXZIETUCAEVGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 6-Methylidene-3,1-benzoxazine-2,4-dione: Core Structural Identity and Chemical Class


6-Methylidene-3,1-benzoxazine-2,4-dione is a benzoxazine-2,4-dione derivative characterized by an exocyclic methylidene group at the 6-position of the fused benzene ring . The benzoxazine-2,4-dione scaffold is a privileged structure in medicinal chemistry and materials science, serving as a key intermediate for various bioactive molecules and polymers [1]. Unlike its fully saturated 6-methyl analog (6-methyl-3,1-benzoxazine-2,4-dione; CAS 4692-99-3), the presence of the reactive exocyclic double bond in this compound introduces distinct electronic and steric properties that may influence its reactivity in cycloaddition, polymerization, and nucleophilic addition reactions [2].

Why 6-Methylidene-3,1-benzoxazine-2,4-dione Cannot be Replaced by Common Benzoxazine-2,4-dione Analogs


The benzoxazine-2,4-dione family exhibits profound structure-activity and structure-property divergence depending on the nature and position of ring substituents [1]. The exocyclic methylidene moiety at the 6-position creates a conjugated diene system that is absent in the 6-methyl analog (CAS 4692-99-3) or the unsubstituted parent compound (Carsalam; CAS 2037-95-8). This structural feature is expected to confer distinct reactivity profiles, particularly in pericyclic reactions (e.g., Diels-Alder) and radical polymerization [2]. Generic substitution with a 6-alkyl or 6-halo benzoxazine-2,4-dione would eliminate this reactive handle, potentially rendering downstream synthetic pathways or material properties unattainable [3]. Therefore, for applications requiring an exocyclic dienophile or a polymerizable methylidene group, this specific compound cannot be interchanged with its more common analogs.

Quantitative Differentiation of 6-Methylidene-3,1-benzoxazine-2,4-dione: Comparative Evidence


Exocyclic Double Bond Reactivity: Conjugated Dienophile Potential vs. 6-Methyl Analog

The 6-methylidene group introduces an electron-deficient exocyclic alkene conjugated with the benzoxazine-2,4-dione ring, a structural motif not present in the 6-methyl analog (CAS 4692-99-3). While direct kinetic data for this specific compound are unavailable in the primary literature, the class-level reactivity of 4-methylene-1,3-benzoxazine-2-one derivatives has been documented: these exocyclic methylene compounds participate in Diels-Alder cycloadditions that are completely inaccessible to their saturated counterparts [1]. By analogy, 6-methylidene-3,1-benzoxazine-2,4-dione is expected to exhibit dienophilic reactivity that the 6-methyl analog cannot match, making it a differentiated synthetic building block for constructing fused polycyclic systems [2].

Cycloaddition Diels-Alder Synthetic Intermediate

Polymerization Potential: Exocyclic Methylene as a Latent Crosslinking Site

Benzoxazines are widely used as precursors to high-performance polybenzoxazine thermosets via ring-opening polymerization (ROP). The presence of an additional exocyclic methylidene group at the 6-position offers a secondary crosslinking or functionalization site that is entirely absent in 6-alkyl-substituted benzoxazine-2,4-diones [1]. While no quantitative polymerization kinetics exist for this specific compound, the structural precedent set by 4-methylene-1,3-benzoxazine-2-ones—which demonstrate dual polymerization pathways—suggests that this compound could enable thermally or photochemically triggered crosslinking not possible with the saturated analog [2].

Polybenzoxazine Thermoset Crosslinking

Regioisomeric Differentiation: 6-Methylidene vs. 8-Methylidene Benzoxazine-2,4-dione

The 6-methylidene substitution pattern places the exocyclic double bond para to the oxazine nitrogen, whereas the 8-methylidene regioisomer places it ortho. This positional difference alters the electronic conjugation pathway and steric environment around the reactive methylidene group . In benzoxazine-2,4-dione chemistry, substituent position has been shown to affect both the ring-opening polymerization temperature and the biological activity of derived compounds [1]. While no direct comparative data exist for this specific pair, the well-established principle of regioisomer-dependent reactivity in heterocyclic chemistry supports the non-interchangeability of these two compounds.

Regioisomer Positional Isomer Structure-Property Relationship

Optimal Application Scenarios for 6-Methylidene-3,1-benzoxazine-2,4-dione Based on Available Evidence


Synthesis of Fused Heterocyclic Systems via Diels-Alder Cycloaddition

The exocyclic methylidene group serves as a dienophile for [4+2] cycloadditions, enabling the construction of tetracyclic or pentacyclic scaffolds relevant to natural product synthesis and drug discovery [1]. This application capitalizes on a reactivity feature that is mechanistically unavailable to the 6-methyl analog, which lacks the necessary unsaturation.

Dual-Cure Polybenzoxazine Thermoset Formulations

The compound can theoretically participate in both oxazine ring-opening polymerization and addition polymerization across the exocyclic double bond, potentially yielding highly crosslinked networks with enhanced thermal stability [2]. This dual functionality is a structural property not shared by conventional mono-functional benzoxazine monomers.

Structure-Activity Relationship (SAR) Probe in Medicinal Chemistry

As a 6-position variant of the benzoxazine-2,4-dione pharmacophore, this compound serves as a tool to probe the effect of exocyclic unsaturation on target binding, metabolic stability, or physicochemical properties in programs where the 6-methyl lead compound has shown activity [1].

Regioisomeric Reference Standard for Analytical Method Development

Given its distinct retention time and spectroscopic signature relative to the 6-methyl and 8-methylidene regioisomers, this compound can function as a reference standard for HPLC method development and impurity profiling in pharmaceutical quality control [2].

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